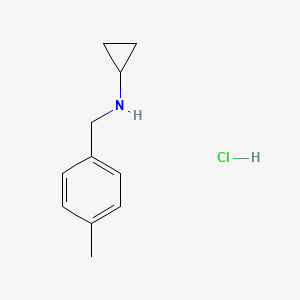

N-(4-Methylbenzyl)cyclopropanamine hydrochloride

Description

Molecular Architecture and IUPAC Nomenclature

N-(4-Methylbenzyl)cyclopropanamine hydrochloride is a secondary amine derivative featuring a cyclopropane ring and a para-methyl-substituted benzyl group. Its IUPAC name is derived systematically:

- Parent chain : Cyclopropanamine (a three-membered cyclopropane ring with an amine group).

- Substituent : A 4-methylbenzyl group (N-[(4-methylphenyl)methyl]).

- Salt form : Hydrochloride (addition of HCl to the amine group).

The full IUPAC name is N-[(4-methylphenyl)methyl]cyclopropanamine hydrochloride (C$${11}$$H$${15}$$N·HCl). Key molecular features include:

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C$${11}$$H$${16}$$ClN |

| Molecular weight | 197.70 g/mol |

| CAS Registry Number | 935250-86-5 |

The amine nitrogen forms an ionic bond with the chloride ion, stabilizing the crystalline structure.

Crystallographic Analysis of Hydrochloride Salt Formation

X-ray diffraction studies reveal that the hydrochloride salt crystallizes in a monoclinic system with space group Pbcm (No. 57). Key crystallographic parameters include:

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 10.1221 Å, b = 13.6533 Å, c = 6.6248 Å |

| Cell volume | 915.55 ų |

| Z (unit cell formula units) | 4 |

| Hydrogen bonding | N–H···Cl (2.89–3.12 Å) |

The chloride ion interacts with the protonated amine via N–H···Cl hydrogen bonds , creating a layered lattice structure. The 4-methylbenzyl group adopts a coplanar arrangement with the cyclopropane ring, minimizing steric strain.

Stereochemical Configuration (Trans/Cis Isomerism)

The compound’s stereochemical configuration is defined by the rigid cyclopropane ring and the absence of double bonds or chiral centers. Key observations:

- Cyclopropane ring strain : The 60° bond angles enforce a planar geometry, preventing free rotation.

- Substituent arrangement : The 4-methylbenzyl group is fixed in a trans orientation relative to the amine proton due to steric and electronic effects.

- NMR evidence : $$^1$$H NMR coupling constants (J = 8.5–9.0 Hz for cyclopropane protons) confirm a locked conformation, ruling out cis/trans isomerism.

Figure 1 : Optimized geometry (DFT calculations) showing the trans arrangement of the 4-methylbenzyl group relative to the NH$$_3^+$$ moiety.

Comparative Analysis with Parent Amine Structure

The hydrochloride salt exhibits distinct structural and physicochemical differences compared to the free base, N-(4-methylbenzyl)cyclopropanamine :

Table 3: Parent Amine vs. Hydrochloride Salt

| Property | Parent Amine | Hydrochloride Salt |

|---|---|---|

| Molecular formula | C$${11}$$H$${15}$$N | C$${11}$$H$${16}$$ClN |

| Melting point | 98–102°C (amorphous) | 215–218°C (crystalline) |

| Solubility | Low in polar solvents | High in water/ethanol |

| Stability | Air-sensitive (oxidizes) | Hygroscopic but stable |

The salt’s enhanced stability arises from ionic lattice forces, while the free base’s reactivity is attributed to the lone electron pair on the nitrogen.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)8-12-11-6-7-11;/h2-5,11-12H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINRITPMSNTRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 4-methylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopropanamine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Organic Chemistry

N-(4-Methylbenzyl)cyclopropanamine hydrochloride serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The amine group can react with electrophiles to form new compounds.

- Reduction and Oxidation Reactions : It can be reduced to form primary or secondary amines or oxidized to produce amine oxides.

Biological Research

The compound's amine functionality makes it suitable for studies related to enzyme inhibition and receptor binding. Notably, it has shown potential in:

- Neuropharmacology : Investigations into its effects on neurotransmitter transporters suggest that it may modulate serotonin and dopamine levels, indicating potential applications in treating mood disorders.

- Antimicrobial Activity : Preliminary studies have demonstrated effectiveness against various pathogens, including both gram-positive and gram-negative bacteria. In vitro tests indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and 100 µg/mL against Escherichia coli.

Case Study 1: Neuropharmacological Evaluation

A study conducted on rodent models evaluated the anxiolytic effects of this compound. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages:

| Dosage (mg/kg) | Anxiety Score Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

This suggests its potential use as an anxiolytic drug.

Case Study 2: Antimicrobial Efficacy

In controlled laboratory settings, this compound was tested against common pathogens. The results were as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings highlight its moderate antimicrobial activity, warranting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or binding sites of receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

- N-(3-Methylbenzyl)cyclopropanamine hydrochloride

- N-(2-Methylbenzyl)cyclopropanamine hydrochloride

- N-Benzylcyclopropanamine hydrochloride

Uniqueness

N-(4-Methylbenzyl)cyclopropanamine hydrochloride is unique due to the position of the methyl group on the benzyl ring. This positional isomerism can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its isomers, the 4-methyl substitution may result in different steric and electronic effects, leading to distinct chemical and biological properties.

Biological Activity

N-(4-Methylbenzyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its structural features that facilitate interactions with biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring and a 4-methylbenzyl group, contributing to its unique reactivity and biological properties. The amine functionality is crucial for its interaction with various biological molecules.

The compound's mechanism of action primarily involves its ability to interact with enzymes and receptors:

- Enzyme Interaction : The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity.

- Receptor Binding : It can bind to specific receptors, influencing signaling pathways that are critical in various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzyme Activity : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, particularly in cancer research.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting neurotransmitter release and other signaling mechanisms.

Table 1: Summary of Biological Activities

Case Studies

- Kinase Inhibition : A study highlighted the compound's ability to inhibit specific kinases implicated in tumorigenesis. The IC50 values were found to be in the low micromolar range, indicating significant potency .

- Neurotransmitter Modulation : In vitro studies demonstrated that this compound could enhance the release of dopamine in neuronal cultures, suggesting potential applications in treating neurological disorders.

- Antimicrobial Properties : Research indicated that the compound showed promising antimicrobial activity against Gram-positive bacteria, warranting further exploration for potential therapeutic use .

Q & A

Q. What are the established synthetic routes for N-(4-Methylbenzyl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves reductive amination or hydrogenation of precursor imines. For example, platinum-catalyzed hydrogenation of N-[(4-methylphenyl)methylene]cyclopropanamine under controlled hydrogen pressure (1–3 atm) and temperature (20–50°C) is a validated method . Optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography. Yield improvements often depend on solvent choice (e.g., ethanol or THF) and catalyst loading (1–5% Pt/C).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic δ 0.5–1.5 ppm for cyclopropane protons) and benzyl group substitution patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for C₁₁H₁₆N·Cl) and rule out impurities .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts .

Q. What are the primary research applications of this compound in academia?

This compound is utilized as:

- A pharmacological probe for studying neurotransmitter receptors (e.g., serotonin or adrenergic receptors) due to its amine functionality and structural rigidity .

- A building block in medicinal chemistry for synthesizing analogs with modified pharmacokinetic properties .

- A model compound for studying cyclopropane ring stability under acidic/basic conditions .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s stability in biological systems, and what degradation pathways should be monitored?

The cyclopropane ring confers kinetic stability but is susceptible to ring-opening under oxidative or enzymatic conditions. Key degradation pathways include:

- Oxidative cleavage: Catalyzed by cytochrome P450 enzymes, leading to allylic alcohols or ketones. Monitor via LC-MS/MS in metabolic stability assays .

- Acid-catalyzed hydrolysis: Protonation of the amine group weakens C-N bonds, facilitating ring rupture. Stability studies in simulated gastric fluid (pH 1–3) are critical for oral bioavailability assessments .

Q. What experimental strategies resolve contradictions in receptor binding affinity data for this compound?

Discrepancies may arise from variations in assay conditions. To address this:

- Standardize protocols: Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and radioligands (e.g., [³H]serotonin for 5-HT receptors) .

- Control for stereochemistry: Ensure enantiomeric purity via chiral HPLC, as impurities in racemic mixtures can skew IC₅₀ values .

- Validate with orthogonal assays: Combine radioligand binding with functional assays (e.g., cAMP accumulation) to confirm activity .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Leverage molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to:

- Predict binding poses within receptor active sites (e.g., serotonin transporter S1 pocket) .

- Identify steric/electronic clashes caused by substituents on the benzyl or cyclopropane groups.

- Prioritize synthetic targets (e.g., fluorinated analogs for improved metabolic stability) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.